molecular formula C18H19NO3 B2942749 (4-methoxyphenyl)methyl N-[(E)-2-(4-methylphenyl)ethenyl]carbamate CAS No. 339278-62-5

(4-methoxyphenyl)methyl N-[(E)-2-(4-methylphenyl)ethenyl]carbamate

Cat. No.: B2942749
CAS No.: 339278-62-5
M. Wt: 297.354
InChI Key: PXBOUSFTLCPDNW-VAWYXSNFSA-N
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Description

(4-Methoxyphenyl)methyl N-[(E)-2-(4-methylphenyl)ethenyl]carbamate is a carbamate derivative characterized by a 4-methoxyphenylmethyl group linked to an (E)-configured styryl carbamate moiety with a 4-methylphenyl substituent. Its molecular formula is C₁₇H₁₇NO₃, with a molecular weight of 283.32 g/mol. The compound’s structure combines a methoxy group (electron-donating) and a methyl-substituted ethenyl chain, which influence its electronic and steric properties. Carbamates are widely studied for applications in agrochemicals and pharmaceuticals due to their stability and bioactivity .

Properties

IUPAC Name

(4-methoxyphenyl)methyl N-[(E)-2-(4-methylphenyl)ethenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-14-3-5-15(6-4-14)11-12-19-18(20)22-13-16-7-9-17(21-2)10-8-16/h3-12H,13H2,1-2H3,(H,19,20)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBOUSFTLCPDNW-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CNC(=O)OCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/NC(=O)OCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-methoxyphenyl)methyl N-[(E)-2-(4-methylphenyl)ethenyl]carbamate is a carbamate derivative that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C17H19NO3
  • IUPAC Name : (4-methoxyphenyl)methyl N-[(E)-2-(4-methylphenyl)ethenyl]carbamate

This structure contains a methoxy group, a methyl group on the phenyl ring, and a carbamate functional group, which are critical for its biological activity.

Carbamate compounds often act as inhibitors of cholinesterases, enzymes responsible for breaking down neurotransmitters such as acetylcholine. The inhibition of these enzymes can lead to increased levels of acetylcholine in synaptic clefts, affecting neurotransmission and potentially leading to various physiological effects.

Inhibition Studies

Recent studies have shown that related carbamates exhibit varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance:

  • IC50 Values : Some derivatives demonstrated IC50 values ranging from 1.60 to 311.0 µM, indicating their effectiveness as cholinesterase inhibitors .

Anticancer Properties

Research has indicated that compounds with similar structures to (4-methoxyphenyl)methyl N-[(E)-2-(4-methylphenyl)ethenyl]carbamate exhibit significant anticancer properties. For example, studies have shown that specific derivatives can inhibit cell proliferation in various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AHepG21.98 ± 1.22
Compound BA-4311.61 ± 1.92
Compound CHT29<1.0

These findings suggest a promising avenue for the development of new anticancer agents based on the carbamate scaffold .

Neuroprotective Effects

In addition to anticancer activity, some studies have suggested that carbamates may possess neuroprotective effects due to their ability to modulate cholinergic signaling pathways. For instance, compounds exhibiting selective inhibition of AChE over BChE could lead to therapeutic strategies for neurodegenerative diseases like Alzheimer's .

Case Studies

  • Case Study on Cytotoxicity : A study evaluating the cytotoxic effects of various carbamates on HepG2 liver cancer cells found that certain derivatives exhibited significant cytotoxicity with low IC50 values, indicating their potential as therapeutic agents .
  • Molecular Docking Studies : Molecular docking analyses have revealed that the compound interacts favorably with the active sites of cholinesterases, suggesting a mechanism through which it may exert its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and analogous carbamates:

Table 1: Comparative Analysis of Structural and Physicochemical Properties

Compound Name Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
(4-Methoxyphenyl)methyl N-[(E)-2-(4-methylphenyl)ethenyl]carbamate (Target) R₁: 4-OCH₃, R₂: 4-CH₃ C₁₇H₁₇NO₃ 283.32 Moderate lipophilicity; potential agrochemical use
(4-Methoxyphenyl)methyl N-(4-nitrophenyl)carbamate R₁: 4-OCH₃, R₂: 4-NO₂ C₁₅H₁₄N₂O₅ 302.09 Higher polarity due to nitro group; may exhibit enhanced reactivity
(4-Methoxyphenyl)methyl N-[(E)-2-(3,4-dichlorophenyl)ethenyl]carbamate R₁: 4-OCH₃, R₂: 3,4-Cl₂ C₁₇H₁₅Cl₂NO₃ 344.21 Increased lipophilicity; potential toxicity due to chlorine substituents
4-Chlorobenzyl N-(4-chlorostyryl)carbamate R₁: 4-Cl, R₂: 4-Cl C₁₆H₁₃Cl₂NO₂ 322.19 Enhanced stability; environmental persistence
2-([(4-Methoxyamilino)carbonyl]amino)-2-phenylethyl N-(4-methoxyphenyl)carbamate R₁: 4-OCH₃, R₂: branched chain C₂₄H₂₅N₃O₅ 435.47 Complex branching; potential for altered pharmacokinetics

Key Observations:

Substituent Effects: Electron-Donating Groups (e.g., -OCH₃): The methoxy group in the target compound enhances solubility in polar solvents compared to chlorinated analogs (e.g., 4-chlorobenzyl derivatives) . Halogenation (e.g., -Cl): Chlorinated analogs exhibit higher lipophilicity, which may enhance bioavailability but raise environmental persistence concerns .

Synthetic Considerations :

  • The target compound’s (E)-styryl group likely requires Heck coupling or Wittig reactions for stereoselective synthesis, whereas nitro-substituted analogs involve nitration steps .
  • Chlorinated derivatives (e.g., 3,4-dichlorophenyl) may utilize electrophilic chlorination, introducing regioselectivity challenges .

Biological Implications: Carbamates with methyl or methoxy groups (e.g., target compound) are often explored as acetylcholine esterase inhibitors or insect growth regulators, akin to fenoxycarb (a known pesticide) . Chlorinated variants may exhibit broader-spectrum bioactivity but pose higher toxicity risks .

Stability and Reactivity: Nitro groups (as in C₁₅H₁₄N₂O₅) render compounds susceptible to reduction, whereas methoxy groups (target) offer greater oxidative stability .

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